molecular formula C20H25NO5 B2614820 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone CAS No. 1021218-42-7

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2614820
CAS No.: 1021218-42-7
M. Wt: 359.422
InChI Key: VEHUNZRKZWLLFO-UHFFFAOYSA-N
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Description

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino, dihydroxyphenyl, and methoxyphenoxy groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

The synthesis of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves multiple steps, typically starting with the preparation of the core phenyl structure. The synthetic route generally includes:

    Formation of the dihydroxyphenyl core:

    Attachment of the diethylamino group: This is achieved through alkylation reactions where diethylamine is introduced to the phenyl core.

    Incorporation of the methoxyphenoxy group: This step involves etherification reactions to attach the methoxyphenoxy group to the ethanone backbone.

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, where nucleophiles can replace the diethylamino moiety.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar compounds to 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone include:

    1-(3-((Methylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-methoxyphenoxy)ethanone: Differing by the presence of a methylamino group instead of diethylamino.

    1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(3-hydroxyphenoxy)ethanone: Differing by the presence of a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(3-methoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-4-21(5-2)12-17-18(22)10-9-16(20(17)24)19(23)13-26-15-8-6-7-14(11-15)25-3/h6-11,22,24H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHUNZRKZWLLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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